Butyl glycidyl ether

Catalog No.
S567428
CAS No.
2426-08-6
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl glycidyl ether

CAS Number

2426-08-6

Product Name

Butyl glycidyl ether

IUPAC Name

2-(butoxymethyl)oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3

InChI Key

YSUQLAYJZDEMOT-UHFFFAOYSA-N

SMILES

CCCCOCC1CO1

Solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.15 M
In water, 20,000 mg/L at °C
Solubility in water, g/100ml at 20 °C: 2
2%

Synonyms

1-n-butoxy-2,3-epoxypropane, n-butyl glycidyl ether

Canonical SMILES

CCCCOCC1CO1

Modifying Epoxy Resins:

BGE's primary application in scientific research lies in its role as a reactive diluent for epoxy resins. These resins are widely employed in various scientific fields, including:

  • Material Science: Epoxy resins are used to develop strong adhesives, coatings, and composites for various applications in material science research . BGE's ability to reduce the viscosity of epoxy resins without compromising their mechanical properties makes it valuable in this field.
  • Biomedical Engineering: Epoxy resins are used to create biocompatible materials for implants and other medical devices . BGE can help fine-tune the properties of these materials, such as their flexibility and strength.

Potential Research Applications:

While not currently a major focus of research, BGE's properties hold potential for further exploration in various scientific fields:

  • Polymer Synthesis: BGE's epoxy group can participate in various polymerization reactions, potentially leading to the development of novel polymers with unique properties. However, further research is needed to explore this potential.
  • Bioconjugation: The epoxy group in BGE can react with biomolecules like proteins and antibodies. This could be potentially useful in developing bioconjugates for targeted drug delivery or other biomedical applications. However, further research is needed to assess the feasibility and safety of such applications.

Butyl glycidyl ether is an industrial chemical characterized by its colorless liquid form and irritating odor. It is primarily utilized as a reactive diluent in epoxy resin systems, enhancing their performance by reducing viscosity and improving mechanical properties such as cryogenic strength, ductility, and impact resistance. This compound is produced through the reaction of butyl alcohol with epichlorohydrin, resulting in a versatile chemical used in various applications like adhesives, sealants, and coatings .

BGE is classified as a flammable liquid and a skin irritant []. It can cause eye irritation and respiratory problems upon exposure. Here's a summary of safety concerns:

  • Toxicity: Studies suggest moderate acute oral and dermal toxicity in animals.
  • Flammability: BGE has a low flash point, indicating flammability concerns.
  • Reactivity: BGE can react exothermically with strong acids or bases [].

The synthesis of butyl glycidyl ether involves several key reactions:

  • Condensation Reaction: Butyl alcohol reacts with epichlorohydrin to form a halohydrin intermediate.
  • Dehydrochlorination: This intermediate undergoes a caustic reaction with sodium hydroxide, leading to the formation of butyl glycidyl ether .
Butyl Alcohol+EpichlorohydrinHalohydrinButyl Glycidyl Ether\text{Butyl Alcohol}+\text{Epichlorohydrin}\rightarrow \text{Halohydrin}\rightarrow \text{Butyl Glycidyl Ether}

Butyl glycidyl ether exhibits notable biological activity upon exposure. It is metabolized primarily in the kidneys to several metabolites, including butoxyacetic acid and 3-butoxy-2-hydroxypropionic acid. Acute exposure can lead to respiratory irritation, headaches, dizziness, and skin sensitization. Chronic exposure may result in inflammation and potential reproductive hazards, although its carcinogenicity has not been conclusively established .

The synthesis of butyl glycidyl ether can be achieved through various methods:

  • Two-Step Process:
    • Ring Opening: Butyl alcohol reacts with epichlorohydrin in the presence of a solid acid catalyst (e.g., zinc perchlorate).
    • Ring Closure: The resulting chlorohydrin is treated with sodium hydroxide to yield butyl glycidyl ether.
  • Single Stage Method: This method combines both reactions into one step but is less commonly used due to lower yields compared to the two-step process .
  • Oxidation Style Method: This involves different reactants and conditions but ultimately produces similar outcomes .

Unique FeaturesEthylene glycol diglycidyl etherC₄H₆O₃Adhesives, coatingsHigher reactivity due to two epoxide groupsPhenyl glycidyl etherC₉H₁₀OCoatings, adhesivesAromatic structure provides different mechanical propertiesGlycidolC₃H₆OIntermediate for epoxy resinsSimpler structure, more reactive due to primary alcohol group

Butyl glycidyl ether stands out due to its balance of viscosity reduction and mechanical enhancement in epoxy formulations, making it particularly valuable in industrial applications .

Studies have shown that butyl glycidyl ether interacts with various alcohols in the presence of catalysts, leading to oligomer formation. These interactions can influence the curing process of epoxy systems and affect their final properties. The reaction conditions (e.g., temperature) significantly impact the distribution of products formed during these interactions .

Physical Description

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164°F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an irritating odor.

Color/Form

Clear, colorless liquid

XLogP3

1

Boiling Point

327 °F at 760 mm Hg (NTP, 1992)
165.0 °C
164 °C
327°F

Flash Point

130 °F (NTP, 1992)
54 °C (closed cup)
54 °C c.c.
130°F

Vapor Density

3.78 at 25 °C (Air = 1)
Relative vapor density (air = 1): 3.78

Density

0.91 (USCG, 1999)
0.908 g/cu cm at 25 °C
Relative density (water = 1): 0.91
0.91

LogP

0.63 (LogP)
log Kow = 0.63
0.63

Odor

Irritating odo

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.2 mm Hg at 77 °F (NTP, 1992)
3.20 mmHg
3.2 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.43
3.2 mmHg at 77°F
(77°F): 3 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2426-08-6
25610-58-6

Wikipedia

Butyl glycidyl ether

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by the condensation of n-butyl alcohol and epichlorohydrin with subsequent dehydrochlorination with caustic to form the epoxy ring.

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Wholesale and retail trade
Oxirane, 2-(butoxymethyl)-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

NIOSH Method S81. Analyte: n-butyl glycidyl ether. Matrix: Air. Procedure: Gas chromatography/Flame ionization detector. Method Evaluation: Method was validated over the range of 133 to 542 mg/cu m using a 10-l sample. Precision (CVt): 0.074. Applicability: Under the conditions of sample size (10-1) the useful range is 30 to 810 mg/cu m.
Determination of n-butyl glycidyl ether in air using gas chromatographic analysis.
Solid sorbent sampling and chromatographic determination of glycidyl ethers in air.
Method: NIOSH 1616, Issue 1; Procedure: Gas chromatography with flame ionization detector; Analyte: n-butyl glycidyl ether; Matrix: air; Detection Limit: not provided.
Method: OSHA 7; Procedure: Gas chromatography with flame ionization detector; Analyte: n-butyl glycidyl ether; Matrix: air; Detection Limit: not provided.

Storage Conditions

Fireproof. Separated from strong oxidants, strong bases, strong acids. Cool. Keep in the dark.

Dates

Modify: 2023-08-15

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